

analysis of 2-Methylcyclohexanecarboxylic acid isomers for comparison

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Compound of Interest

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A Comparative Analysis of 2-Methylcyclohexanecarboxylic Acid Isomers

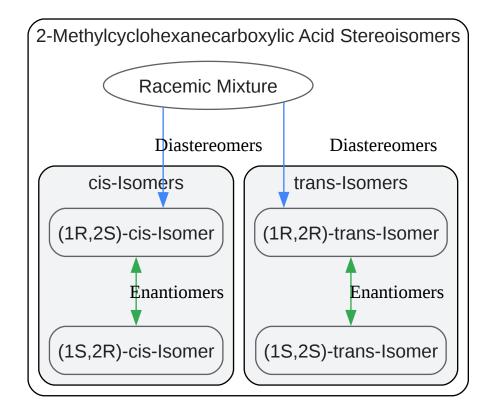
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isomers of 2-methylcyclohexanecarboxylic acid, a significant alicyclic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Understanding the distinct properties of each stereoisomer is crucial for applications in organic synthesis, mechanistic studies, and drug development, where stereochemistry can profoundly influence biological activity. This document outlines key physicochemical properties, provides detailed experimental protocols for their analysis, and presents supporting data in a comparative format.

Stereoisomerism in 2-Methylcyclohexanecarboxylic Acid

2-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂) is a substituted cycloalkane that possesses two stereocenters, leading to the existence of four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.[3] In the cis configuration, the methyl and carboxyl groups are on the same side of the cyclohexane ring, whereas in the trans configuration, they are on opposite sides.[1][2]





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Caption: Relationship between the stereoisomers of 2-methylcyclohexanecarboxylic acid.

Comparative Data of Physicochemical Properties

The physical properties of the isomers can vary, influencing their reactivity, separation, and handling. The following table summarizes available quantitative data for the cis and trans isomers, as well as for the commercially available mixture.



Property	cis-2- Methylcyclohexane carboxylic Acid	trans-2- Methylcyclohexane carboxylic Acid	Mixture of cis and trans
CAS Number	7076-91-7[1][4]	7077-04-5[2]	56586-13-1[5]
Molecular Weight	142.20 g/mol [1][4]	142.20 g/mol [2]	142.20 g/mol [5]
Boiling Point	122-123 °C @ 10 Torr[1]	N/A[2]	241-242 °C @ 746 mmHg[5]
Density	1.025 g/cm³ (Predicted)[1]	N/A[2]	1.009 g/mL @ 25 °C[5]
Refractive Index	1.467[1]	N/A[2]	n20/D 1.4633[5]
рКа	5.55 ± 0.44 (Predicted)[1]	N/A	N/A

Note: Data for pure trans-isomer is limited in publicly available databases. "N/A" indicates that the data was not available in the cited sources.

Experimental Protocols Synthesis and Separation of Isomers

Obtaining pure stereoisomers is critical for accurate characterization and use in stereospecific applications.

Synthesis: A common historical method for producing a mixture of isomers is the catalytic hydrogenation of o-toluic acid (2-methylbenzoic acid).[3] More advanced, modern techniques focus on asymmetric synthesis to yield specific stereoisomers with high diastereomeric excess. For instance, the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts has been shown to predominantly form (1S,2R)-2-methylcyclohexane carboxylic acid.[6]

Separation: For a mixture of isomers, separation can be achieved by:

 Fractional Distillation: Exploiting differences in boiling points, particularly under reduced pressure, can help separate diastereomers.[7]



- Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase are effective for separating all four stereoisomers.
- Derivatization and Crystallization: Converting the carboxylic acids to diastereomeric salts
 with a chiral amine can allow for separation by fractional crystallization, followed by
 regeneration of the pure acid enantiomers.

Spectroscopic Analysis

Spectroscopy is essential for structural elucidation and confirmation of isomer purity.

Infrared (IR) Spectroscopy:

- Expected Absorptions: Carboxylic acids display two characteristic IR absorptions. A very broad O-H stretching band appears from 2500 to 3300 cm⁻¹, which is typical for the hydrogen-bonded dimer form. A strong carbonyl (C=O) stretching absorption is observed near 1710 cm⁻¹.[8]
- Methodology:
 - Sample Preparation: Prepare the sample as a thin film between salt plates (NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, dissolve the sample in a suitable solvent like CCl₄.
 - Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
 - Analysis: Identify the characteristic broad O-H and sharp C=O stretching frequencies to confirm the carboxylic acid functional group. Diastereomers (cis vs. trans) may show subtle differences in the fingerprint region (<1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• Expected Signals (¹H NMR): The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. Protons on the carbon adjacent to the carboxyl group absorb in the 2-3 ppm range.[8] The relative stereochemistry of the



methyl and carboxyl groups in the cis and trans isomers will result in distinct chemical shifts and coupling constants for the ring protons.

- Expected Signals (¹³C NMR): The carbonyl carbon of the carboxylic acid is expected to resonate around 180 ppm.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Data Acquisition: Acquire ¹H and ¹³C spectra on an NMR spectrometer (e.g., 300 MHz or higher).
 - Analysis: Compare the obtained spectra. Diastereomers will have different spectra.
 Enantiomers will produce identical spectra under standard achiral conditions.[9] To distinguish between enantiomers, a chiral solvating agent can be added to the NMR sample, which induces diastereomeric interactions and may lead to the separation of key signals.[9]

Acidity (pKa) Determination

The acidity of the isomers is a key chemical property. While experimental values for all isomers are not readily available, the predicted pKa for the cis-isomer is approximately 5.55.[1] The pKa can be experimentally determined via potentiometric titration.

- Methodology (Potentiometric Titration):
 - Sample Preparation: Accurately weigh a sample of the purified isomer and dissolve it in a suitable solvent (e.g., a water-ethanol mixture).
 - Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
 - Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point.

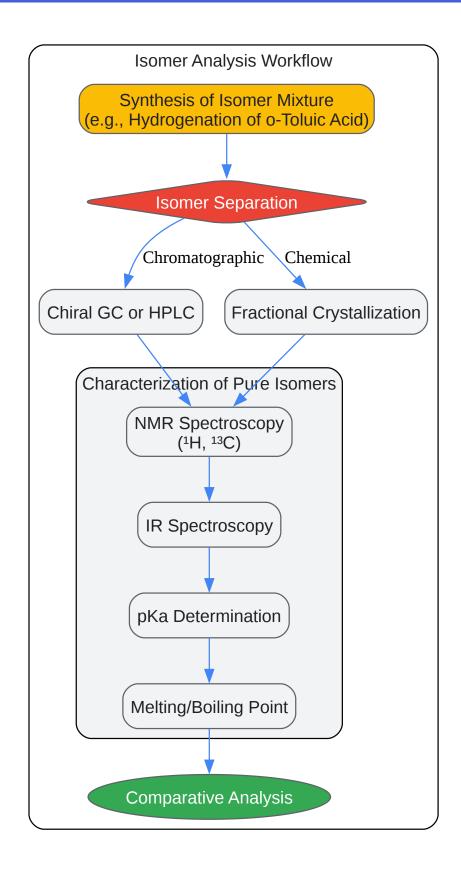




Experimental Workflow

The general workflow for the analysis and comparison of 2-methylcyclohexanecarboxylic acid isomers involves synthesis, separation, and characterization.





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Caption: General workflow for the separation and analysis of isomers.



In conclusion, while comprehensive experimental data for all individual stereoisomers of 2-methylcyclohexanecarboxylic acid is sparse in the literature, this guide provides a framework for their analysis. The distinct stereochemistry of the cis and trans isomers is expected to lead to measurable differences in their physical and spectroscopic properties. For researchers in drug development and organic synthesis, the rigorous separation and characterization of these isomers using the protocols outlined here are essential steps for harnessing their specific chemical attributes.

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